Benzo[d]isothiazol-5-ylmethanamine
CAS No.:
Cat. No.: VC18296747
Molecular Formula: C8H8N2S
Molecular Weight: 164.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8N2S |
|---|---|
| Molecular Weight | 164.23 g/mol |
| IUPAC Name | 1,2-benzothiazol-5-ylmethanamine |
| Standard InChI | InChI=1S/C8H8N2S/c9-4-6-1-2-8-7(3-6)5-10-11-8/h1-3,5H,4,9H2 |
| Standard InChI Key | IGXKSPWUMMKXTH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1CN)C=NS2 |
Introduction
Chemical Structure and Physicochemical Properties
The core structure of benzo[d]isothiazol-5-ylmethanamine consists of a benzene ring fused to an isothiazole moiety, where sulfur and nitrogen occupy the 1- and 2-positions, respectively. The methanamine group at the 5-position introduces a primary amine functionality, which significantly influences the compound’s electronic profile, solubility, and reactivity. Key physicochemical properties inferred from analogous benzo[d]isothiazole derivatives include:
Synthetic Methodologies
Cyclization Strategies from Prefunctionalized Aromatics
The synthesis of benzo[d]isothiazole derivatives often begins with nitrogen- and sulfur-containing precursors. For example, 2-halobenzamides can undergo copper-catalyzed cyclization with sulfur sources to form the isothiazole ring . Adapting this approach, 5-substituted variants like benzo[d]isothiazol-5-ylmethanamine could be synthesized via:
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Halogenation: Introducing a halide at the 5-position of 2-aminobenzenethiol.
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Coupling Reactions: Utilizing Buchwald-Hartwig amination or Ullmann-type couplings to install the methanamine group.
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Cyclization: Copper(I) iodide or nickel catalysts mediate C–S bond formation, as demonstrated in the synthesis of benzo[d]isothiazol-3(2H)-ones .
A hypothetical pathway is outlined below:
Functionalization of Preformed Benzo[d]isothiazoles
Direct modification of the benzo[d]isothiazole scaffold offers an alternative route. For instance, lithiation at the 5-position followed by quenching with formaldehyde and subsequent amination could yield the methanamine group. This method mirrors strategies used to introduce substituents in antipsychotic drugs like ziprasidone, which feature benzo[d]isothiazole cores .
Biological and Pharmacological Relevance
Anti-Inflammatory and Cartilage-Protective Effects
Analogous compounds, such as N-benzo[d]isothiazol-3-yl-benzamidines, inhibit interleukin-1β (IL-1β)-induced production of nitric oxide (NO) and matrix metalloproteinases (MMPs) in chondrocytes . By extension, benzo[d]isothiazol-5-ylmethanamine might mitigate cartilage degradation in osteoarthritis, particularly if the amine group engages in hydrogen bonding with enzymatic active sites.
Antimicrobial and Anticancer Activity
While direct evidence is lacking, sulfur-containing heterocycles often exhibit broad-spectrum bioactivity. The isothiazole ring’s redox-active nature could generate reactive oxygen species (ROS) in microbial or cancer cells, potentiating cytotoxic effects .
Research Gaps and Future Directions
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Synthetic Optimization: Current methods for 5-substituted benzo[d]isothiazoles rely on harsh conditions (e.g., thionyl chloride) . Developing milder, catalytic protocols (e.g., photoredox or electrochemical methods) is critical.
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Structure-Activity Relationships (SAR): Systematic studies comparing 3- vs. 5-substituted derivatives are needed to elucidate the impact of substituent position on bioactivity.
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Pharmacokinetic Profiling: Data on absorption, distribution, metabolism, and excretion (ADME) for amine-bearing benzo[d]isothiazoles remain sparse.
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